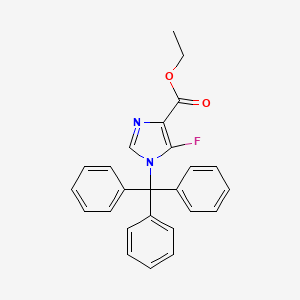

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester

Description

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester is a fluorinated imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position and an ethyl ester at the 4-position. Its molecular formula is C25H22FN3O2, with a calculated molecular weight of 415.47 g/mol. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C25H21FN2O2 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

ethyl 5-fluoro-1-tritylimidazole-4-carboxylate |

InChI |

InChI=1S/C25H21FN2O2/c1-2-30-24(29)22-23(26)28(18-27-22)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |

InChI Key |

HMOIWAJPUINESO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

Tritylation of Imidazole-4-carboxylic Acid Ethyl Ester

The foundational step in synthesizing 1-trityl-1H-imidazole-4-carboxylic acid ethyl ester—a structural analog of the target fluorinated compound—involves amino-protecting the imidazole nitrogen using triphenylchloromethane (trityl chloride). This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions and Stoichiometry

- Molar ratios : A 1:1.1–1.3 molar ratio of imidazole-4-carboxylic acid ethyl ester to trityl chloride ensures complete conversion, with TEA added in equimolar amounts to trityl chloride.

- Temperature : The reaction proceeds at 25–30°C for 20 hours, yielding a clear solution as the product forms.

- Workup : Post-reaction, the mixture is washed with water, and the organic phase is concentrated to obtain a pale yellow oil. Precipitation with diethyl ether yields ethyl 1-trityl-1H-imidazole-4-carboxylate as a white solid (97% yield, 92% purity).

Table 1: Representative Tritylation Reaction Data

| Starting Material (g) | Trityl Chloride (eq) | TEA (eq) | Solvent Volume (L) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 100 | 1.1 | 1.1 | 1.4 | 97 | 92 |

| 125 | 1.3 | 1.3 | 2.0 | 98 | 90 |

Introducing the 5-Fluoro Substituent

While the provided patents focus on non-fluorinated intermediates, the incorporation of a 5-fluoro group into the imidazole ring necessitates additional steps. Two plausible pathways are theorized based on analogous fluorination techniques:

Electrophilic Fluorination

Electrophilic agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) could fluorinate the imidazole ring at the 5-position. This reaction typically requires:

- Solvent : Acetonitrile or DMF.

- Temperature : 60–80°C.

- Catalyst : Lewis acids (e.g., BF₃·OEt₂) to activate the substrate.

However, the electron-withdrawing trityl and ester groups may direct fluorination to the 2- or 4-positions, necessitating protective group strategies or post-fluorination deprotection.

Integrated Synthesis Route for 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic Acid Ethyl Ester

Combining the tritylation protocol with fluorination requires sequential steps:

Step 1: Synthesis of 5-Fluoroimidazole-4-carboxylic Acid Ethyl Ester

Step 2: Trityl Protection

Following the established method, the 5-fluoro derivative undergoes tritylation under identical conditions (DCM, TEA, 25–30°C).

Table 2: Hypothetical Fluorinated Compound Synthesis

| Step | Reaction | Reagents/Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Fluorination | XeF₂, HF-pyridine, 0°C | 55 |

| 2 | Tritylation | Trityl chloride, TEA, DCM | 90 |

Purification and Characterization

Crude products are purified via:

- Recrystallization : Diethyl ether or heptane.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4).

Key Analytical Data :

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it valuable for drug discovery and development.

Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and trityl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester and related imidazole derivatives:

Physicochemical Properties

- Lipophilicity : The trityl group in the target compound significantly increases hydrophobicity (logP ~5.2 estimated), whereas the -CF3 and -OCF3 groups in analogs (e.g., ) contribute to moderate lipophilicity (logP 2.8–3.5).

- Solubility : The bulky trityl group reduces aqueous solubility compared to smaller substituents (e.g., methyl or -CF3), necessitating organic solvents for formulation .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid ethyl ester?

Answer:

The synthesis typically involves multi-step reactions:

- Imidazole core functionalization : Fluorination at the 5-position is achieved via electrophilic substitution or halogen exchange, followed by trityl group protection at the 1-position using trityl chloride under anhydrous conditions .

- Esterification : Carboxylic acid at the 4-position is converted to an ethyl ester using ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) .

- Key reagents : Tetrakis(dimethylamino)ethylene (TDAE) has been reported for analogous imidazole derivatives to facilitate nucleophilic substitution or deprotection steps .

Advanced: How can reaction conditions be optimized to suppress by-product formation during tritylation?

Answer:

- Parameter control : Maintain strict anhydrous conditions to prevent hydrolysis of the trityl group. Use inert solvents (e.g., DMF, THF) and monitor temperature (0–5°C for trityl chloride addition) .

- In situ monitoring : Employ TLC or HPLC to track reaction progress and detect intermediates. Adjust stoichiometry (e.g., excess trityl chloride) to drive the reaction to completion .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from trityl ether by-products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trityl proton signals at δ 7.2–7.5 ppm, ethyl ester quartet at δ 4.1–4.3 ppm) and fluorine coupling effects .

- FTIR : Identify ester carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and trityl groups .

Advanced: How can researchers address discrepancies between computational modeling and experimental spectral data?

Answer:

- Cross-validation : Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data. Adjust solvent and conformational models to improve alignment .

- Dynamic effects : Account for rotational barriers in the trityl group, which may cause splitting not predicted by static models .

- Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to quantify uncertainty in predicted spectra .

Basic: What protocols ensure accurate purity assessment of the final compound?

Answer:

- HPLC-UV/ELSD : Use reverse-phase C18 columns with acetonitrile/water gradients. Reference pharmacopeial standards (e.g., USP) for calibration .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values to validate stoichiometry .

- Melting point consistency : Compare observed mp with literature values (e.g., analogs in show mp deviations <2°C indicate purity) .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Storage conditions : Store at –20°C in amber vials under argon to prevent ester hydrolysis and trityl group oxidation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis products (e.g., free carboxylic acid) .

- Lyophilization : For lab-scale batches, lyophilize the compound to enhance stability in solid form .

Basic: How are reaction intermediates isolated and identified?

Answer:

- Workup protocols : Quench reactions with aqueous NaHCO₃ to remove acidic by-products. Extract intermediates using DCM or ethyl acetate .

- LC-MS : Couple liquid chromatography with high-resolution mass spectrometry to track intermediate masses (e.g., trityl-protected imidazole fragments) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Answer:

- Molecular docking : Simulate interactions with nucleophiles (e.g., water, amines) using software like AutoDock to identify vulnerable sites (e.g., ester carbonyl) .

- QM/MM simulations : Combine quantum mechanics (for reaction center) and molecular mechanics (for bulk solvent effects) to model hydrolysis pathways .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize acidic hydrolysis products with sodium bicarbonate and adsorb spills using vermiculite .

- Waste disposal : Segregate halogenated waste (due to fluorine) and incinerate in compliance with local regulations .

Advanced: How can researchers design scalable synthesis protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.